molecular formula C6H8N2O4 B3052312 N,N'-Diacetyloxamide CAS No. 40227-15-4

N,N'-Diacetyloxamide

Cat. No. B3052312
CAS RN: 40227-15-4
M. Wt: 172.14 g/mol
InChI Key: YKLXUKBPDJLLMU-UHFFFAOYSA-N
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Patent
US04981963

Procedure details

A suspension of N,N'-diacetyloxamide (10 g, 0.058 mol) in anhydrous methyl alcohol (50 ml) is charged into a four-necked flask equipped with a reflux condenser, an inlet tube for nitrogen, a dropping funnel, a thermometer, and a magnetic stirrer. A solution of monoethanolamine (8.2 g, 0.134 mol) in anhydrous methyl alcohol (20 ml) is gradually dripped in at 25° C. The reaction is exothermic and the temperature rises up to 60° C. The reaction is allowed to proceed at this temperature for 2 hours, then the reaction mixture is cooled and the precipitate is recovered by filtration. The compound of the title is thus obtained (9.5 g, 0.054 mol, 93% yield) with m.p. 166°-69° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N[C:5]([C:7]([NH:9][C:10](=[O:12])[CH3:11])=O)=[O:6])(=O)C.[CH2:13]([CH2:15][NH2:16])[OH:14].C[OH:18]>>[OH:14][CH2:13][CH2:15][NH:16][C:11]([C:10]([NH:9][CH2:7][CH2:5][OH:6])=[O:12])=[O:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC(=O)C(=O)NC(C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
C(O)CN
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged into a four-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, an inlet tube for nitrogen, a dropping funnel
CUSTOM
Type
CUSTOM
Details
is gradually dripped in at 25° C
CUSTOM
Type
CUSTOM
Details
rises up to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the precipitate is recovered by filtration
CUSTOM
Type
CUSTOM
Details
The compound of the title is thus obtained (9.5 g, 0.054 mol, 93% yield) with m.p. 166°-69° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCCNC(=O)C(=O)NCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.